molecular formula C10H11BrClN B1384765 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 2323023-60-3

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1384765
CAS No.: 2323023-60-3
M. Wt: 260.56 g/mol
InChI Key: FBOGOLQANRCYAZ-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroquinoline: A non-halogenated analog.

    8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom.

    5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.

Uniqueness

8-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its non-halogenated or mono-halogenated counterparts.

Properties

IUPAC Name

8-bromo-5-chloro-1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGOLQANRCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C(C=CC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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